

3,5-Dimethoxycinnamic acid synonyms and CAS number

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Compound of Interest

Compound Name: 3,5-Dimethoxycinnamic acid

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An In-Depth Technical Guide to **3,5-Dimethoxycinnamic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxycinnamic acid (CAS No. 16909-11-8) is a specialized aromatic carboxylic acid, a derivative of cinnamic acid characterized by two methoxy groups at the 3 and 5 positions of the phenyl ring. While its isomers, such as 3,4-dimethoxycinnamic acid, are more extensively studied for broad therapeutic effects, **3,5-dimethoxycinnamic acid** holds unique value in distinct biological and synthetic contexts. It serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, including novel kinase inhibitors for oncology.[1] Furthermore, it has been identified as a natural product with specific bioactivities, including antifungal properties and a functional role in the bioluminescence of certain fungi.[2] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, established analytical methodologies, and a summary of its documented applications, offering a foundational resource for its use in research and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific work. The compound is systematically identified by its CAS Registry Number and a variety of synonyms used across chemical literature and commercial suppliers.

- CAS Registry Number: 16909-11-8[3]
- Molecular Formula: C₁₁H₁₂O₄[3]
- Molecular Weight: 208.21 g/mol
- IUPAC Name: (E)-3-(3,5-Dimethoxyphenyl)prop-2-enoic acid
- Common Synonyms:
 - trans-**3,5-Dimethoxycinnamic acid**[3]
 - 3-(3,5-Dimethoxyphenyl)acrylic acid[1]
 - Cinnamic acid, 3,5-dimethoxy-[3]
 - 2-Propenoic acid, 3-(3,5-dimethoxyphenyl)-[3]
 - 3',5'-Dimethoxycinnamic acid[3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, solubility, and formulation characteristics, which are critical parameters in both synthetic chemistry and drug development.

Property	Value	Reference(s)
Appearance	White to light beige crystalline powder	[1]
Melting Point	174-175 °C	[1][2]
Boiling Point	267.4 °C (rough estimate)	[1]
Water Solubility	31.44 mg/L (at 25 °C)	[1]
pKa (Predicted)	4.33 ± 0.10	[1]
SMILES String	<chem>COc1cc(OC)cc(\C=C\C(O)=O)c1</chem>	[2]
InChI Key	VLSRUFWCGBMYDJ-ONEGZZNKSA-N	[3]

Synthesis and Manufacturing

The most reliable and common method for synthesizing **3,5-Dimethoxycinnamic acid** is the Knoevenagel-Doebner Condensation. This reaction provides a high-yield pathway by forming a carbon-carbon bond between an aromatic aldehyde and an active methylene compound, in this case, malonic acid. The use of a pyridine/piperidine catalyst system is a well-established modification that facilitates both the condensation and subsequent decarboxylation in a one-pot procedure.

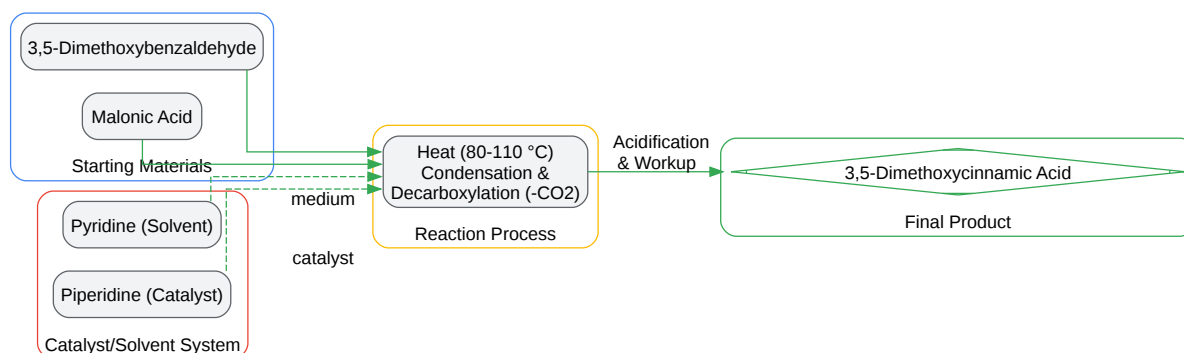


Figure 1: Knoevenagel-Doebner Synthesis of 3,5-Dimethoxycinnamic Acid

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Figure 1: Knoevenagel-Doebner Synthesis Workflow.

Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is adapted from established procedures for synthesizing substituted cinnamic acids.^[4]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq).
- **Solvent Addition:** Add sufficient pyridine to dissolve the reactants upon gentle warming (e.g., to 50 °C). The complete dissolution of malonic acid before catalysis is crucial for reaction control.
- **Catalyst Addition:** Add piperidine (approx. 0.1 eq) to the solution.

- **Reaction Execution:** Heat the mixture to an internal temperature of 80–85 °C and maintain for 1 hour. Following this, increase the temperature to reflux (approx. 110-115 °C) for an additional 2-3 hours. The evolution of CO₂ gas should be observed as the reaction progresses.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into a beaker containing a large volume of cold water (approx. 10x the volume of pyridine used).
- **Acidification & Precipitation:** Slowly acidify the aqueous mixture with concentrated hydrochloric acid (HCl) while stirring until it is strongly acidic (pH 1-2). A light-colored precipitate of crude **3,5-dimethoxycinnamic acid** will form.
- **Isolation:** Collect the solid product by vacuum filtration and wash thoroughly with several portions of cold water to remove residual pyridine hydrochloride.
- **Purification:** For higher purity, the crude product can be recrystallized. A common method involves dissolving the product in a dilute aqueous solution of sodium hydroxide, filtering to remove any insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate with HCl. The final product is collected by filtration, washed with cold water, and dried under vacuum.

Applications in Research and Drug Development

While not as broadly studied as other isomers, **3,5-dimethoxycinnamic acid** is a compound of significant interest in several specialized areas of research and development. Its utility stems from its role as both a bioactive natural product and a key synthetic building block.

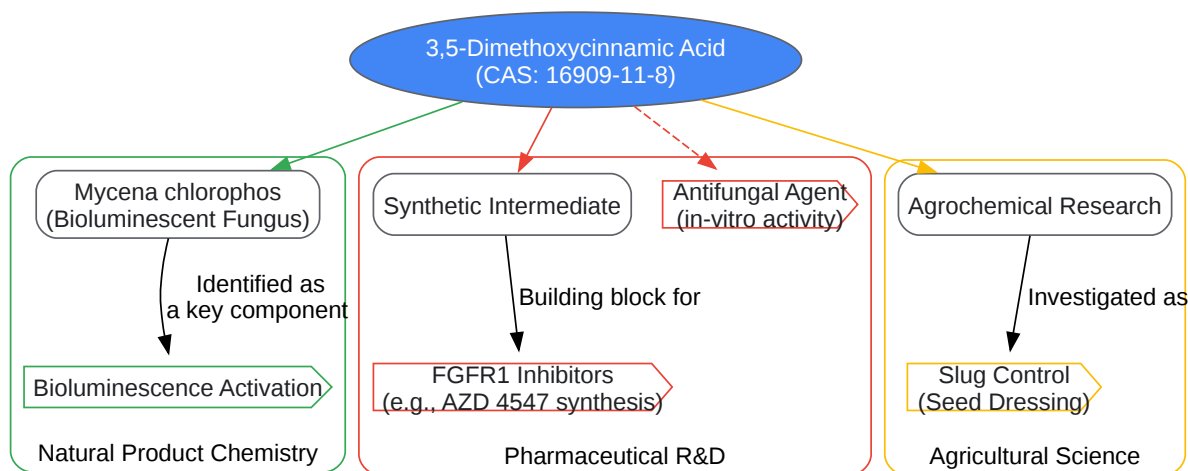


Figure 2: Verified Roles & Applications of 3,5-Dimethoxycinnamic Acid

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Figure 2: Verified Roles & Applications.

- **Pharmaceutical Intermediate:** The compound is a valuable precursor in multi-step organic synthesis. It has been cited as an intermediate in synthetic routes for novel kinase inhibitors, such as those targeting the Fibroblast Growth-Factor Receptor (FGFR), which is a target in cancer therapy.[1]
- **Natural Product Research:** **3,5-Dimethoxycinnamic acid** was isolated from the bioluminescent fungus *Mycena chlorophos*. Research identified it as a key component that increases the intensity of the fungus's light emission, pointing to a specific biochemical role in this natural process.[2]
- **Antifungal Activity:** In vitro studies have demonstrated that **3,5-dimethoxycinnamic acid** possesses antifungal activity against various filamentous fungi. This suggests potential applications as a lead compound for developing new antifungal agents.

- **Agrochemical Research:** The compound has been investigated for its potential use in agriculture as a seed dressing to protect oilseed rape crops from slug damage, highlighting its bioactivity in an ecological context.^[2]
- **Drug Formulation Studies:** Its ability to form complexes with cyclodextrins has been studied, which is relevant for improving the solubility and bioavailability of drug molecules in pharmaceutical formulations.^[2]

Analytical Methodologies

Accurate quantification and identification are essential for both quality control of the synthetic product and for pharmacokinetic or metabolomic studies. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the standard method for this purpose.

General Protocol: HPLC-DAD Analysis

This protocol is a standard, robust method for the analysis of cinnamic acid derivatives and can be optimized for **3,5-Dimethoxycinnamic acid**.^{[5][6]}

- **Chromatographic System:** An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
- **Column:** A C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size) is highly effective.
- **Column Temperature:** Maintain at 30 °C for reproducible retention times.
- **Mobile Phase:**
 - **Solvent A:** 0.1% Trichloroacetic Acid or Phosphoric Acid in Water (provides sharp peak shape).
 - **Solvent B:** Acetonitrile.
- **Gradient Elution:** A gradient is necessary to ensure good separation from impurities or other related compounds. A typical gradient would be:

- Start with 5-10% B.
- Linearly increase to 70-80% B over 25-30 minutes.
- Hold for 5 minutes.
- Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 μ L.
- Detection: Monitor using DAD. The UV spectrum for cinnamic acids typically shows a maximum absorbance (λ_{max}) around 300-320 nm. The entire spectrum from 200-400 nm should be recorded to ensure peak purity.
- Standard Preparation: Prepare a stock solution of high-purity **3,5-dimethoxycinnamic acid** in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve for quantification.

Safety and Handling

Adherence to standard laboratory safety protocols is required when handling **3,5-Dimethoxycinnamic acid**.

- Hazard Classification: Irritant (Xi).[\[1\]](#)
- Hazard Statements (H-phrases): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements (P-phrases):
 - P261: Avoid breathing dust.
 - P280: Wear protective gloves, eye protection, and face protection.[\[2\]](#)
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Personal Protective Equipment (PPE): Use chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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